molecular formula C22H14BrN3O4 B6015753 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone

2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B6015753
M. Wt: 464.3 g/mol
InChI Key: CCKIOLOMGSGSLG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. In addition, this compound has been found to have vasodilatory effects, which may be due to its ability to activate the PI3K/Akt signaling pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone. One potential direction is the development of new drugs based on the chemical structure of this compound. Another direction is the study of its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base. The resulting product is then subjected to cyclization with 2-aminobenzophenone to yield the final product.

Scientific Research Applications

2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and cardiovascular research. This compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential neuroprotective effects and its ability to improve cognitive function. Additionally, this compound has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.

properties

IUPAC Name

2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O4/c23-15-9-10-20(27)14(12-15)8-11-21-24-19-7-2-1-6-18(19)22(28)25(21)16-4-3-5-17(13-16)26(29)30/h1-13,27H/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKIOLOMGSGSLG-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=C(C=CC(=C3)Br)O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=C(C=CC(=C3)Br)O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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